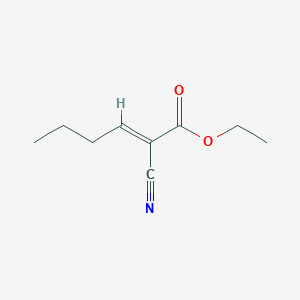

Ethyl 2-cyanohex-2-enoate

Description

Ethyl 2-cyano-3-methylhex-2-enoate (IUPAC name: ethyl (E)-2-cyano-3-methylhex-2-enoate) is a substituted α,β-unsaturated ester characterized by a cyano group at the α-position and a methyl substituent at the β-position of the hex-2-enoate backbone. Its molecular formula is C₁₀H₁₅NO₂, with a calculated molecular weight of 181.23 g/mol . The compound exhibits a planar geometry due to conjugation between the cyano group and the double bond, as evidenced by its SMILES notation: CCC/C(=C(\C#N)/C(=O)OCC)/C . It is identified by CAS number 759-54-6 and is commonly used in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

ethyl (E)-2-cyanohex-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSLSUBTWXMQR-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C#N)/C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanohex-2-enoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and hexanal in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyanohex-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanohex-2-enoate undergoes various chemical reactions, including:

Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions with nucleophiles such as amines and alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Reduction: Reducing agents like LiAlH4 or hydrogen gas with a metal catalyst.

Major Products Formed

Nucleophilic Addition: Formation of imines or oximes.

Hydrolysis: Formation of cyanoacetic acid and ethanol.

Reduction: Formation of ethyl 2-aminohexanoate.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-cyanohex-2-enoate has the molecular formula and features both a nitrile group and an ester functional group. These structural characteristics endow the compound with unique reactivity profiles, making it a valuable intermediate in organic synthesis.

Organic Synthesis

Ethyl 2-cyanohex-2-enoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic addition reactions allows for the formation of imines and oximes, which are crucial in drug development.

Recent studies have investigated the biological activities of ethyl 2-cyanohex-2-enoate, revealing potential antimicrobial and anticancer properties. The compound has shown significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .

Medicinal Chemistry

In medicinal chemistry, ethyl 2-cyanohex-2-enoate is explored as a building block for bioactive molecules. Its structural versatility allows for modifications that can enhance therapeutic efficacy against diseases, particularly in developing novel anticancer agents.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for creating polymers and other materials with specific properties required in industrial applications.

Recent research highlights several biological activities associated with ethyl 2-cyanohex-2-enoate:

Antimicrobial Efficacy

A study published in the Brazilian Journal of Science evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro tests have demonstrated selective toxicity towards various cancer cell lines. Compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Brazilian Journal of Science evaluated the antimicrobial activity of ethyl 2-cyanohex-2-enoate against multiple bacterial strains. The findings indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 2-cyanohex-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Double Bond Position | Functional Groups |

|---|---|---|---|---|---|---|

| Ethyl 2-cyano-3-methylhex-2-enoate | C₁₀H₁₅NO₂ | 181.23 | 759-54-6 | Cyano (-CN), Methyl (-CH₃) | 2-enoate | Cyano, Ester |

| Ethyl 2-cyanopent-4-enoate | C₈H₁₁NO₂ | 153.18 | 173908-62-8 | Cyano (-CN) | 4-enoate | Cyano, Ester |

| Ethyl 2-acetylheptanoate | C₁₁H₂₀O₃ | 200.28 | 24317-94-0 | Acetyl (-COCH₃) | N/A (saturated) | Acetyl, Ester |

Ethyl 2-cyano-3-methylhex-2-enoate vs. Ethyl 2-cyanopent-4-enoate

- Structural Differences: The hex-2-enoate backbone in the former provides a longer carbon chain (6 carbons) compared to the pent-4-enoate backbone (5 carbons) in the latter . The double bond position (2-enoate vs. 4-enoate) alters conjugation: the 2-enoate structure allows resonance stabilization between the cyano and ester groups, while the 4-enoate lacks this interaction .

- Functional Implications: The planar geometry of ethyl 2-cyano-3-methylhex-2-enoate enhances its utility in Diels-Alder reactions, whereas ethyl 2-cyanopent-4-enoate’s distal double bond may favor alternative reaction pathways .

Ethyl 2-cyano-3-methylhex-2-enoate vs. Ethyl 2-acetylheptanoate

- Substituent Effects: The cyano group in the former is strongly electron-withdrawing, increasing the electrophilicity of the α-carbon compared to the acetyl group in the latter, which is less electron-deficient . The acetyl substituent in ethyl 2-acetylheptanoate may enhance solubility in nonpolar solvents due to its hydrophobic nature .

- Reactivity: Ethyl 2-cyano-3-methylhex-2-enoate undergoes rapid hydrolysis under basic conditions due to cyano-assisted polarization of the ester carbonyl, whereas ethyl 2-acetylheptanoate is more stable under similar conditions .

Biological Activity

Ethyl 2-cyanohex-2-enoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.

Chemical Structure and Properties

Ethyl 2-cyanohex-2-enoate features a cyano group attached to a hexenoate backbone, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, such as nucleophilic substitutions and reductions, making it a versatile building block in organic synthesis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with Ethyl 2-cyanohex-2-enoate:

Antimicrobial Efficacy

A study conducted by researchers at the Brazilian Journal of Science evaluated the antimicrobial activity of Ethyl 2-cyanohex-2-enoate against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

In a separate investigation focusing on the cytotoxic effects of various cyanoacrylate esters, researchers found that Ethyl 2-cyanohex-2-enoate induced apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that higher concentrations of the compound led to increased apoptotic cell populations .

The biological activity of Ethyl 2-cyanohex-2-enoate can be attributed to its chemical structure, particularly the presence of the cyano group. This group enhances the electrophilicity of the molecule, allowing it to interact with nucleophiles in biological systems. The proposed mechanisms include:

- Nucleophilic Attack : The cyano group serves as a target for nucleophiles, facilitating the formation of various biologically active derivatives.

- Enzyme Interaction : The compound's ability to inhibit enzymes such as cytochrome P450 suggests potential pathways for drug-drug interactions and metabolic modulation .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 10 | 85 | 5 |

| 50 | 60 | 20 |

| 100 | 30 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.